![molecular formula C12H16ClNO2 B1490597 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol CAS No. 1343761-16-9](/img/structure/B1490597.png)
1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol
Vue d'ensemble
Description
“1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol” consists of a morpholine ring attached to a phenyl ring via a carbon-carbon bond . The phenyl ring is substituted at the 2-position with a chlorine atom and at the 1-position with an ethan-1-ol group .Applications De Recherche Scientifique
Synthesis and Biological Properties
Research led by Papoyan et al. (2011) involved the synthesis of new compounds similar to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. These compounds demonstrated significant anticonvulsive and some peripheral n-cholinolytic activities. However, they showed no antibacterial activity, which is notable in understanding their biological applications (Papoyan et al., 2011).
QSAR Analysis for Potential Antioxidants
Drapak et al. (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis on derivatives similar to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol, which revealed significant insights. The analysis identified parameters of molecular structure that are crucial for designing new potential antioxidants (Drapak et al., 2019).
Antitumor Activity
A study by Isakhanyan et al. (2016) investigated the antitumor activity of compounds structurally related to 1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol. They synthesized tertiary aminoalkanol hydrochlorides and tested them for antitumor properties, indicating a potential application in cancer research (Isakhanyan et al., 2016).
Novel Synthesis Methods
Zali-Boeini and Pourjafarian (2012) developed a new one-step synthesis method for creating highly substituted thiophen-2(3H)-one derivatives, starting from 2-Aryl-1-(morpholin-4-yl)ethanethiones. This highlights the compound's role in facilitating novel synthesis techniques (Zali-Boeini & Pourjafarian, 2012).
Analgesic Development
Borowiecki (2022) designed and synthesized a novel ethereal analog of (R)-iso-moramide, using enantiomerically enriched 1-(morpholin-4-yl)propan-2-ol, a structurally related compound. This research is significant in developing potent and safer analgesics (Borowiecki, 2022).
Propriétés
IUPAC Name |
1-(2-chloro-4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(15)11-3-2-10(8-12(11)13)14-4-6-16-7-5-14/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKMTPNTPFSSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)N2CCOCC2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
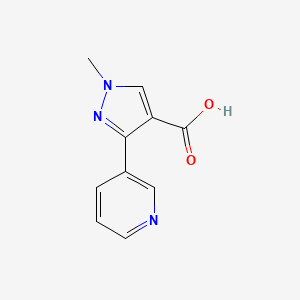

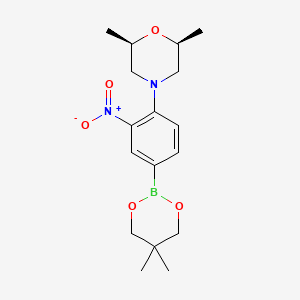
![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)

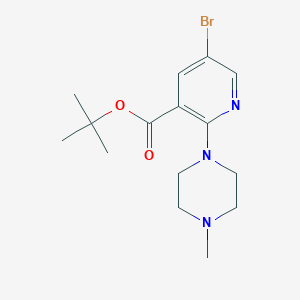
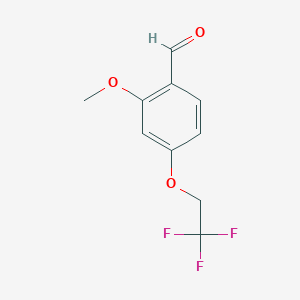

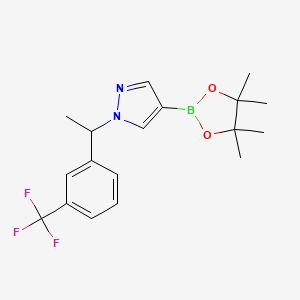

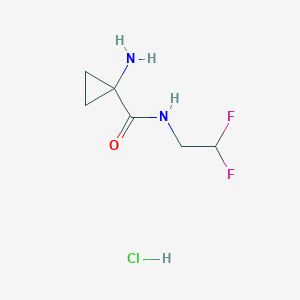
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)